molecular formula C12H15ClFN3 B12347128 N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine CAS No. 1855937-33-5

N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12347128
CAS No.: 1855937-33-5
M. Wt: 255.72 g/mol
InChI Key: GOLYTTJADXBWIH-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with dimethyl and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, with reagents like sodium hydride or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-N’-ethyl-1,2-diaminoethane
  • N-(4-Fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate
  • 4-(4-Fluorobenzyl)piperidine

Uniqueness

N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Biological Activity

N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by a pyrazole ring with a 4-fluorobenzyl substituent and two methyl groups. Its molecular formula is C12H14FN3C_{12}H_{14}FN_3, with a molecular weight of approximately 219.26 g/mol . The presence of the fluorine atom enhances the compound's stability and modulates its reactivity, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In studies, the compound demonstrated varying degrees of inhibition, suggesting its potential as an antibacterial agent .

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Escherichia coli14
Staphylococcus aureus12
Pseudomonas aeruginosa13

The results indicate that this compound can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

This compound has also been studied for its anticancer properties. Preliminary research suggests that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of specific signaling pathways involved in cell growth and apoptosis. The fluorobenzyl group is believed to enhance binding affinity to cancer-related targets, which could lead to more effective treatments.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors within biological systems. The fluorine atom in the benzyl moiety plays a crucial role in enhancing these interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activities that are pivotal in disease progression, particularly in cancer .

Case Studies

In one study focusing on the synthesis and evaluation of pyrazole derivatives, this compound was found to possess superior antibacterial activity compared to other derivatives lacking the fluorine substituent. This highlights the importance of structural modifications in enhancing biological efficacy .

Another investigation into its anticancer properties revealed that this compound could reduce tumor cell viability significantly in vitro. The study emphasized the need for further exploration into its mechanisms and potential as an anticancer agent .

Properties

CAS No.

1855937-33-5

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-9-12(8-16(2)15-9)14-7-10-3-5-11(13)6-4-10;/h3-6,8,14H,7H2,1-2H3;1H

InChI Key

GOLYTTJADXBWIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)F)C.Cl

Origin of Product

United States

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